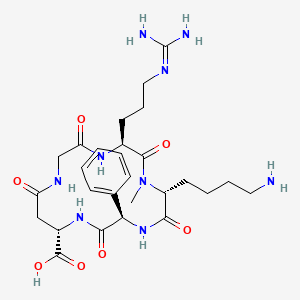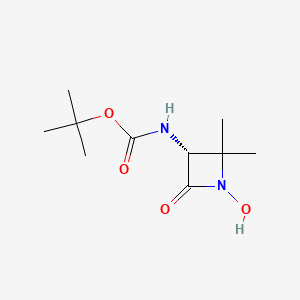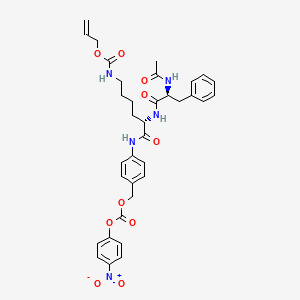![molecular formula C41H49N4O9P B3182076 3-[[(1R,3R,4R,7S)-1-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile CAS No. 206055-75-6](/img/structure/B3182076.png)
3-[[(1R,3R,4R,7S)-1-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Übersicht
Beschreibung
DMTr-LNA-5MeU-3-CED-Phosphoramidit ist ein Nukleosidderivat, das in erster Linie bei der Synthese von Locked Nucleic Acid (LNA)-Oligonukleotiden verwendet wird. Diese Oligonukleotide zeichnen sich durch ihre hohe Bindungsaffinität und Stabilität bei der Hybridisierung mit komplementären RNA- oder DNA-Sequenzen aus .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von DMTr-LNA-5MeU-3-CED-Phosphoramidit umfasst mehrere Schritte, beginnend mit der Herstellung des Nukleosidderivats. Zu den wichtigsten Schritten gehören:
Schutz der 5'-Hydroxylgruppe: Dies wird üblicherweise mit Dimethoxytritylchlorid (DMTr-Cl) in Gegenwart einer Base wie Pyridin erreicht.
Einführung der LNA-Modifikation: Dies beinhaltet die Einführung einer Methylenbrücke zwischen dem 2'-Sauerstoff- und dem 4'-Kohlenstoffatom des Ribose-Rings.
Anlagerung der 3'-Phosphoramiditgruppe: Dies erfolgt mit 2-Cyanoethyl-N,N-Diisopropylchlorphosphoramidit in Gegenwart einer Base wie Diisopropylethylamin (DIPEA).
Industrielle Produktionsverfahren
Die industrielle Produktion von DMTr-LNA-5MeU-3-CED-Phosphoramidit folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:
Batchreaktionen: Durchgeführt in großen Reaktoren mit präziser Kontrolle von Temperatur, Druck und Reaktionszeit.
Reinigung: Unter Verwendung von Techniken wie Säulenchromatographie und Rekristallisation, um eine hohe Reinheit des Endprodukts zu gewährleisten.
Qualitätskontrolle: Umfasst strenge Tests, um die chemische Struktur und Reinheit der Verbindung zu bestätigen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
DMTr-LNA-5MeU-3-CED-Phosphoramidit unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Phosphit-Triestergruppe wird mit Oxidationsmitteln wie Iod in Gegenwart von Wasser zu einem Phosphat-Triester oxidiert.
Entschützung: Die DMTr-Gruppe wird unter sauren Bedingungen entfernt, typischerweise mit Trichloressigsäure (TCA).
Kopplung: Die Phosphoramiditgruppe reagiert mit der 5'-Hydroxylgruppe eines anderen Nukleosids, um eine Phosphit-Triesterbindung zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Iod in Wasser oder tert-Butylhydroperoxid.
Entschützung: Trichloressigsäure in Dichlormethan.
Kopplung: 2-Cyanoethyl-N,N-Diisopropylchlorphosphoramidit und Diisopropylethylamin.
Hauptprodukte
Phosphat-Triester: Nach Oxidation gebildet.
Entschütztes Nukleosid: Nach Entfernung der DMTr-Gruppe gebildet.
Phosphit-Triesterbindung: Während der Kupplungsreaktion gebildet.
Wissenschaftliche Forschungsanwendungen
DMTr-LNA-5MeU-3-CED-Phosphoramidit findet breite Anwendung in der wissenschaftlichen Forschung, darunter:
Chemie: Wird bei der Synthese von LNA-Oligonukleotiden verwendet, die wichtige Werkzeuge zum Studium von Nukleinsäureinteraktionen sind.
Biologie: Wird bei der Entwicklung von Antisense-Oligonukleotiden und Small Interfering RNA (siRNA) für Gen-Silencing-Studien eingesetzt.
Medizin: Wird bei der Entwicklung von therapeutischen Oligonukleotiden zur Behandlung von genetischen Erkrankungen und Virusinfektionen verwendet.
Industrie: Wird bei der Produktion von diagnostischen Sonden und Biosensoren zum Nachweis spezifischer Nukleinsäuresequenzen eingesetzt
Wirkmechanismus
Der Wirkmechanismus von DMTr-LNA-5MeU-3-CED-Phosphoramidit beinhaltet seine Einarbeitung in LNA-Oligonukleotide, die sich dann mit komplementären RNA- oder DNA-Sequenzen hybridisieren. Die hohe Bindungsaffinität und Stabilität dieser hybridisierten Strukturen erhöht ihre Wirksamkeit in verschiedenen Anwendungen. Die molekularen Zielstrukturen umfassen spezifische RNA- oder DNA-Sequenzen, und die beteiligten Wege hängen mit der Nukleinsäurehybridisierung und der Genregulation zusammen .
Wirkmechanismus
The mechanism of action of DMTr-LNA-5MeU-3-CED-phosphoramidite involves its incorporation into LNA oligonucleotides, which then hybridize with complementary RNA or DNA sequences. The high binding affinity and stability of these hybridized structures enhance their effectiveness in various applications. The molecular targets include specific RNA or DNA sequences, and the pathways involved are related to nucleic acid hybridization and gene regulation .
Vergleich Mit ähnlichen Verbindungen
DMTr-LNA-5MeU-3-CED-Phosphoramidit ist aufgrund seiner Kombination aus der LNA-Modifikation und der 5-Methyluridin-Base einzigartig. Zu ähnlichen Verbindungen gehören:
DMTr-LNA-U-3-CED-Phosphoramidit: Fehlt die 5-Methylgruppe an der Uridin-Base.
DMTr-LNA-5MeC-3-CED-Phosphoramidit: Enthält eine 5-Methylcytosin-Base anstelle von 5-Methyluridin.
DMTr-LNA-A-3-CED-Phosphoramidit: Enthält eine Adenin-Base anstelle von 5-Methyluridin.
Das Vorhandensein der 5-Methylgruppe in DMTr-LNA-5MeU-3-CED-Phosphoramidit erhöht seine Bindungsaffinität und Stabilität im Vergleich zu seinen Analoga .
Eigenschaften
IUPAC Name |
3-[[1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H49N4O9P/c1-27(2)45(28(3)4)55(52-23-11-22-42)54-36-35-38(44-24-29(5)37(46)43-39(44)47)53-40(36,25-50-35)26-51-41(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,24,27-28,35-36,38H,11,23,25-26H2,1-7H3,(H,43,46,47) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPXOEPMLLHUDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C3C(C(O2)(CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H49N4O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
772.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206055-75-6 | |
| Record name | (1R,3R,4R,7S)-7-(2-Cyanoethoxy(diisopropylamino)phosphinoxy)-1-(4,4â??-dimethoxytrityloxymethyl)-3-(thymin-1-yl)-2,5-dioxabicyclo[2:2:1]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















